molecular formula C14H11N3O3 B14629777 Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate CAS No. 53985-65-2

Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate

Cat. No.: B14629777
CAS No.: 53985-65-2
M. Wt: 269.25 g/mol
InChI Key: KQSNQLLXHSUGGO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyrimidine and phthalazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized with phthalic anhydride under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This interaction can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate is unique due to its specific combination of pyrimidine and phthalazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

53985-65-2

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl 4-oxopyrimido[2,1-a]phthalazine-3-carboxylate

InChI

InChI=1S/C14H11N3O3/c1-2-20-14(19)11-8-15-12-10-6-4-3-5-9(10)7-16-17(12)13(11)18/h3-8H,2H2,1H3

InChI Key

KQSNQLLXHSUGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C3=CC=CC=C3C=NN2C1=O

Origin of Product

United States

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